![molecular formula C9H13N3O2 B1266487 Spiro(imidazolidine-4,3'-quinuclidine)-2,5-dione CAS No. 37874-20-7](/img/structure/B1266487.png)
Spiro(imidazolidine-4,3'-quinuclidine)-2,5-dione
Overview
Description
Spiro(imidazolidine-4,3'-quinuclidine)-2,5-dione (SQD) is an organic compound that belongs to the family of spirooxazolidines, which are a type of nitrogen-containing heterocyclic compound. SQD is a colorless solid and is soluble in organic solvents. It is a versatile intermediate that can be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. SQD has several unique properties that make it attractive for scientific research applications.
Scientific Research Applications
Cholinergic Stimulation
The compound has been identified as a potential agent for cholinergic stimulation . This application is crucial in treating conditions like myasthenia gravis , where there is a deficiency of acetylcholine in the neuromuscular junction . The ability to stimulate cholinergic receptors can help alleviate symptoms and improve muscle function.
Mydriasis Induction
This compound may be used to induce sustained mydriasis —the dilation of the pupil. This is particularly useful in ophthalmic examinations and surgeries where pupil dilation is required .
Anticholinergic Toxicity Management
In cases of anticholinergic toxicity , such as intoxication by organophosphorus compounds or carbamates, spiro compounds like this one can be used to counteract the excessive acetylcholine-like activity and mitigate symptoms .
Central Dopaminergic Activity Modulation
There is potential for this compound to treat conditions where central dopaminergic activity is pathologically reduced . Such conditions include Parkinson’s disease and other movement disorders, where an increase in dopaminergic activity can be beneficial .
Neuroprotective Agent
Research suggests that spiro compounds could act as neuroprotective agents . They may protect nerve cells against damage, degeneration, or impairment of function .
properties
IUPAC Name |
spiro[1-azabicyclo[2.2.2]octane-3,5'-imidazolidine]-2',4'-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c13-7-9(11-8(14)10-7)5-12-3-1-6(9)2-4-12/h6H,1-5H2,(H2,10,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRSGHMLOHITNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3(C2)C(=O)NC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958906 | |
Record name | Spiro[4-azabicyclo[2.2.2]octane-2,4'-imidazole]-2',5'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro(imidazolidine-4,3'-quinuclidine)-2,5-dione | |
CAS RN |
37874-20-7 | |
Record name | Spiro(1-azabicyclo(2.2.2)octane-3,4'-imidazolidine)-2',5'-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037874207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro[4-azabicyclo[2.2.2]octane-2,4'-imidazole]-2',5'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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